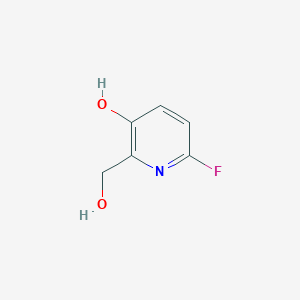
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO2. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide, resulting in the formation of 3,6-difluoro-2-methoxypyridine . This intermediate can then be further modified to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using fluorinated pyridine precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Fluoro-2-hydroxymethylpyridine
- 6-Fluoro-3-hydroxypyridine
Uniqueness
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
6-fluoro-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |
InChI Key |
KRXJAJLCSNIDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
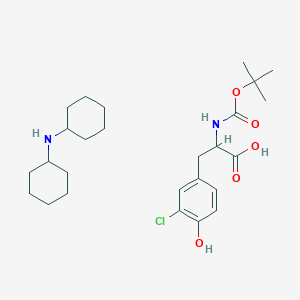

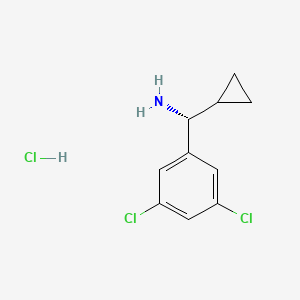
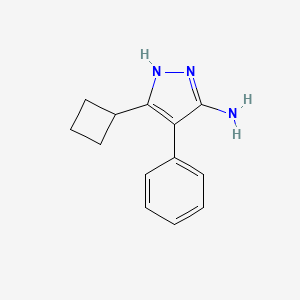
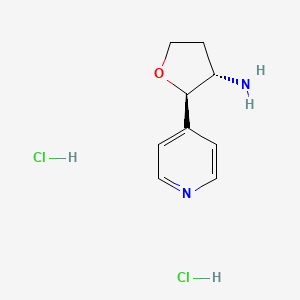
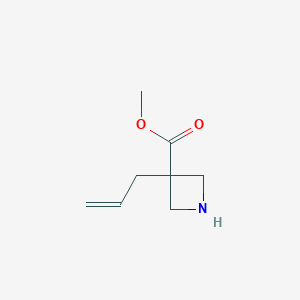
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
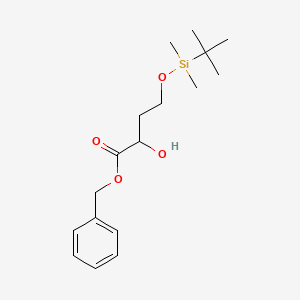
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)


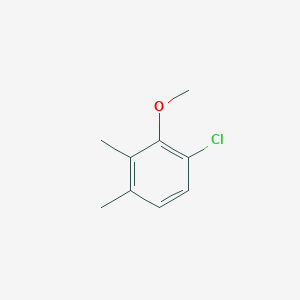
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
